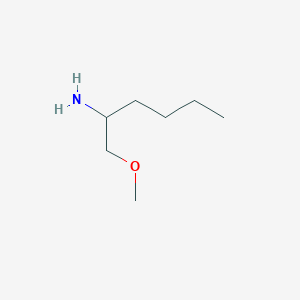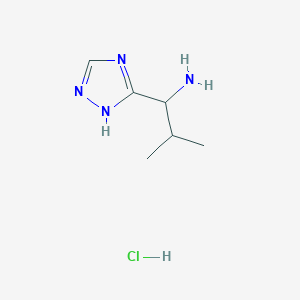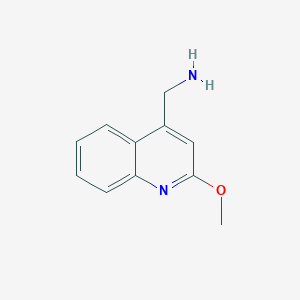
(2-甲氧基喹啉-4-基)甲胺
描述
“(2-Methoxyquinolin-4-yl)methanamine” is a chemical compound with the CAS Number: 708261-70-5 . It has a molecular weight of 188.23 . The IUPAC name for this compound is (2-methoxy-4-quinolinyl)methanamine .
Molecular Structure Analysis
The InChI code for “(2-Methoxyquinolin-4-yl)methanamine” is 1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“(2-Methoxyquinolin-4-yl)methanamine” is a powder with a melting point of 86-89°C . and is stored at a temperature of 4°C .科学研究应用
生物研究应用
(2-甲氧基喹啉-4-基)甲胺及其衍生物因其潜在的生物活性而在生物学研究中得到探索。 研究表明,喹啉类化合物在生物系统中可能发挥重要作用,包括作为潜在的治疗剂 .
环境应用
喹啉类化合物也因其环境应用而受到关注,特别是在绿色化学方法的开发方面。 例如,喹啉衍生物已通过室温下的离子对反应合成,这被认为是一种环境友好的方法 .
制药应用
在制药领域,喹啉衍生物以其抗菌性能而闻名。 各种基于喹啉的配合物的合成已得到研究,以探索其作为抗菌剂的潜在用途 .
配合物的合成
与其他化学物质(如四苯硼酸盐)形成配合物的能力是喹啉衍生物的另一个应用。 这些配合物可以研究各种用途,包括作为催化剂或用于材料科学 .
功能化化合物的开发
安全和危害
属性
IUPAC Name |
(2-methoxyquinolin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFOYPOCKNHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B1423441.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
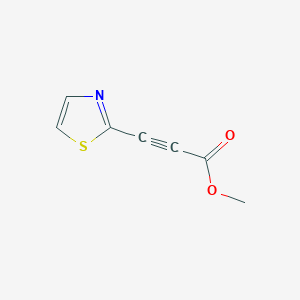
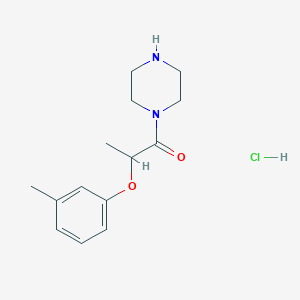

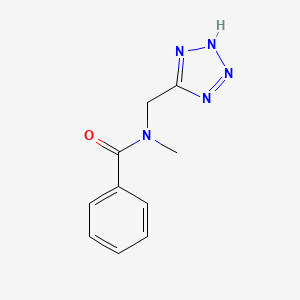
![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)

